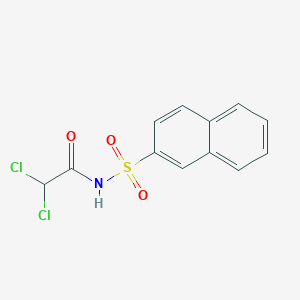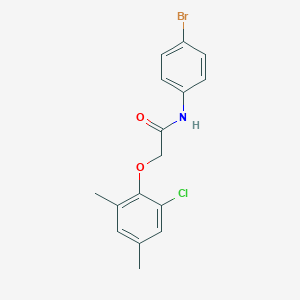
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCA belongs to the family of arylamides and has been studied for its anti-inflammatory and analgesic effects.
Wirkmechanismus
The exact mechanism of action of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to inhibit the activation of NF-κB and its downstream targets, thereby reducing the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has also been shown to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Furthermore, N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to reduce mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and enzymes in vitro and in vivo. Furthermore, N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been shown to be effective in reducing neuropathic pain in animal models. However, one of the limitations of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide. One area of research is the development of more effective and efficient synthesis methods for N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide in the treatment of other inflammatory and pain-related conditions. Additionally, more research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide and its potential side effects. Finally, the development of more water-soluble forms of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide could improve its efficacy and administration in vivo.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide involves the reaction of 2-(2-chloro-4,6-dimethylphenoxy) acetic acid with 4-bromoaniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been reported to exhibit potent inhibitory effects on the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Furthermore, N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce mechanical allodynia and thermal hyperalgesia in animal models.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-7-11(2)16(14(18)8-10)21-9-15(20)19-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODECBFFRGHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
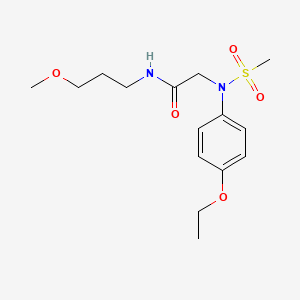
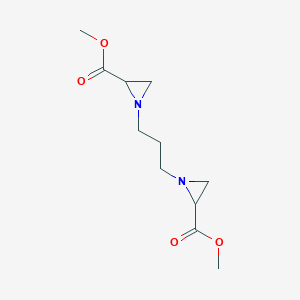
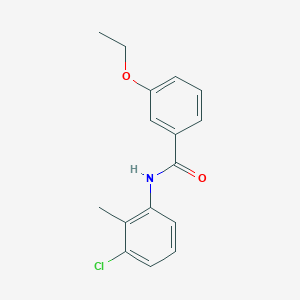
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)


